1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate
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Overview
Description
1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is an organosulfur compound with a five-membered heterocyclic structure containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxathiolane-2-methanol, 5-methoxy-, benzoate typically involves the condensation of mercaptoethanol with formaldehyde, followed by esterification with benzoic acid. The reaction conditions often include the use of a suitable solvent, such as benzene or toluene, and a catalyst like pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted oxathiolane derivatives.
Scientific Research Applications
1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral agents, such as nucleoside reverse transcriptase inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-oxathiolane-2-methanol, 5-methoxy-, benzoate involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it acts as a nucleoside reverse transcriptase inhibitor by mimicking natural nucleosides and incorporating into viral DNA, thereby inhibiting viral replication. The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: The parent compound with a similar five-membered ring structure.
1,3-Oxathiolane-2-thione: A derivative with a sulfur atom replacing the oxygen atom in the ring.
1,3-Thiazolidine: A related compound with a nitrogen atom in place of the oxygen atom.
Uniqueness
1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and benzoate groups enhances its solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
IUPAC Name |
benzoic acid;(5-methoxy-1,3-oxathiolan-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C5H10O3S/c8-7(9)6-4-2-1-3-5-6;1-7-4-3-9-5(2-6)8-4/h1-5H,(H,8,9);4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWHUFCOQFVWBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CSC(O1)CO.C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90769477 |
Source
|
Record name | Benzoic acid--(5-methoxy-1,3-oxathiolan-2-yl)methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90769477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139253-83-1 |
Source
|
Record name | Benzoic acid--(5-methoxy-1,3-oxathiolan-2-yl)methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90769477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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